2-[4-(Aminomethyl)anilino]-2-oxoacetic acid
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Overview
Description
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof
Preparation Methods
The synthesis of [[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylphenylamine with oxo-acetic acid under controlled conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets . Additionally, in the industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of [[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid involves its interaction with specific molecular targets and pathways. For example, it may act on tyrosine-protein phosphatase non-receptor type 1, influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid can be compared with other similar compounds, such as phenylacetic acid and aminosalicylic acid Phenylacetic acid, for example, is primarily used in the synthesis of various pharmaceuticals, while aminosalicylic acid is used in the treatment of tuberculosis .
References
Properties
CAS No. |
840454-25-3 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[4-(aminomethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-5-6-1-3-7(4-2-6)11-8(12)9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) |
InChI Key |
RKILOCCSAVHHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C(=O)O |
Origin of Product |
United States |
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